N6-methyl-1H-purine-6,8-diamine
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Overview
Description
N6-methyl-1H-purine-6,8-diamine is a chemical compound with the molecular formula C6H8N6. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-methyl-1H-purine-6,8-diamine typically involves the methylation of 1H-purine-6,8-diamine. One common method is the reaction of 1H-purine-6,8-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N6-methyl-1H-purine-6,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted purine derivatives.
Scientific Research Applications
N6-methyl-1H-purine-6,8-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid structure and function.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N6-methyl-1H-purine-6,8-diamine involves its interaction with nucleic acids. It can intercalate into DNA, disrupting the normal function of the nucleic acid and leading to various biological effects. The compound can also inhibit certain enzymes involved in nucleic acid metabolism, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N6-methyladenine: Another methylated purine derivative with similar biological activities.
2,6-diaminopurine: A purine derivative with two amino groups at positions 2 and 6.
6-methylpurine: A methylated purine with a methyl group at position 6.
Uniqueness
N6-methyl-1H-purine-6,8-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit nucleic acid metabolism enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H8N6 |
---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
6-N-methyl-7H-purine-6,8-diamine |
InChI |
InChI=1S/C6H8N6/c1-8-4-3-5(10-2-9-4)12-6(7)11-3/h2H,1H3,(H4,7,8,9,10,11,12) |
InChI Key |
CTLQNHIQSKIXLY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1NC(=N2)N |
Origin of Product |
United States |
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